molecular formula C9H16O2 B12653537 2-Methoxy-2-methylhept-4-yn-3-ol CAS No. 83803-83-2

2-Methoxy-2-methylhept-4-yn-3-ol

Cat. No.: B12653537
CAS No.: 83803-83-2
M. Wt: 156.22 g/mol
InChI Key: SLBALKXWOFELQN-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylhept-4-yn-3-ol is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol It is characterized by the presence of a methoxy group, a methyl group, and a triple bond within its heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methylhept-4-yn-3-ol typically involves the alkylation of propargyl alcohol with 2-methoxy-2-methylpropyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol and facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methylhept-4-yn-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylhept-4-yn-3-ol involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the triple bond and the methoxy group, which can participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-methylhept-4-yn-3-one
  • 2-Methoxy-2-methylhex-4-yn-3-ol
  • 2-Methoxy-2-methylhept-3-yn-4-ol

Uniqueness

2-Methoxy-2-methylhept-4-yn-3-ol is unique due to its specific arrangement of functional groups and the presence of a triple bond within its heptane backbone.

Properties

CAS No.

83803-83-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-methoxy-2-methylhept-4-yn-3-ol

InChI

InChI=1S/C9H16O2/c1-5-6-7-8(10)9(2,3)11-4/h8,10H,5H2,1-4H3

InChI Key

SLBALKXWOFELQN-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C(C)(C)OC)O

Origin of Product

United States

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